molecular formula C9H10FN B13670584 4-Fluoro-5-methylindoline

4-Fluoro-5-methylindoline

Cat. No.: B13670584
M. Wt: 151.18 g/mol
InChI Key: LSXWXOSICRURRB-UHFFFAOYSA-N
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Description

4-Fluoro-5-methylindoline is a fluorinated indoline derivative characterized by a fused bicyclic structure (benzene ring fused to a five-membered nitrogen-containing ring). The fluorine atom at position 4 and the methyl group at position 5 introduce steric and electronic modifications that influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

4-fluoro-5-methyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H10FN/c1-6-2-3-8-7(9(6)10)4-5-11-8/h2-3,11H,4-5H2,1H3

InChI Key

LSXWXOSICRURRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NCC2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-5-methylindoline typically involves the fluorination of indole derivatives. One common method is the electrophilic fluorination of indole using reagents such as Selectfluor or trifluoromethyl hypofluorite. For instance, the reaction of N-acylindole with trifluoromethyl hypofluorite in a solvent like CF3Cl at low temperatures can yield fluorinated indole derivatives .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-5-methylindoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroindole carboxylic acids, while substitution reactions can produce various substituted indoline derivatives .

Scientific Research Applications

4-Fluoro-5-methylindoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-5-methylindoline involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to various receptors and enzymes, potentially leading to its biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Position and Electronic Effects

4-Fluoro-5-methoxy-1H-indole (CAS 288385-89-7)
  • Structure : Features a methoxy group at position 5 and fluorine at position 4 on an indole core.
  • Molecular Weight : 165.16 g/mol (vs. ~163.17 g/mol for 4-Fluoro-5-methylindoline).
  • Methoxy substitution may enhance metabolic stability but reduce membrane permeability due to higher hydrophilicity .
4-Fluoro-5-methoxy-2-methyl-1H-indole (CAS 288385-93-3)
  • Structure : Contains additional methyl substitution at position 2.
  • Similarity score of 0.93 to this compound suggests overlapping pharmacophoric features .
4-Fluoro-2-methyl-1H-indol-5-amine (CAS 398487-76-8)
  • Structure : Features an amine group at position 5 instead of methyl.
  • Functional Implications :
    • The amine group enables hydrogen bonding and salt formation, enhancing solubility but increasing susceptibility to oxidative metabolism.
    • Similarity score of 0.74 highlights structural divergence from this compound .

Core Heterocycle Variations

5-(4-Fluorophenyl)-5-methyl-imidazolidine-2,4-dione
  • Structure : Imidazolidine-dione core with fluorophenyl and methyl substituents.
  • Comparison :
    • The imidazolidine-dione core is more rigid and polar than indoline, limiting blood-brain barrier penetration.
    • Fluorine at the para position on the phenyl ring mirrors electronic effects in this compound but within a distinct scaffold .
4-Chloro-5-fluoro-2-methylpyridine
  • Structure : Pyridine core with chloro, fluoro, and methyl groups.
  • Key Contrasts :
    • Pyridine’s aromatic nitrogen differs in electronic properties from indoline’s saturated nitrogen.
    • Chlorine substitution increases molecular weight and may confer distinct reactivity in cross-coupling reactions .

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